![molecular formula C17H16N4OS B2693715 (E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 1798422-22-6](/img/structure/B2693715.png)
(E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
One of the key applications of the compound is in the field of synthesis techniques. For instance, it is involved in the efficient Mannich-type one-pot synthesis of 3,5,7,11-tetraazatricyclo derivatives starting from functionalized 1,4-dihydropyridines, as detailed by Dotsenko et al. (2007). This process yields these derivatives in 70-88% and is significant for synthesizing complex molecular structures (Dotsenko, Krivokolysko, Chernega, & Litvinov, 2007).
Molecular Structure Analysis
Understanding the molecular structure of related compounds is another application area. For instance, studies by Soldatenkov et al. (1996) focused on the molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, a compound related to our subject molecule. Such studies are crucial for developing new pharmaceutical and chemical substances (Soldatenkov, Kuleshova, Mandal, Nesterov, Mamyrbekova, & Struchkov, 1996).
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds is another significant application. El-Sayed, Abdel Megeid, and Abbas (2011) synthesized new indole derivatives related to the subject compound and tested their antimicrobial activity. Such studies are pivotal for developing new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Chemical Reactions and Properties
Understanding the reactions and properties of such compounds is crucial. For instance, research by Grimme and Krauthäuser (1997) on the Cope rearrangement of a similar tetracyclo compound provides insights into the reaction kinetics and properties of these complex molecules (Grimme & Krauthäuser, 1997).
Catalytic Applications
Such compounds are also explored for their potential in catalysis. Lohmeijer et al. (2006) investigated organocatalysts for the ring-opening polymerization of cyclic esters, highlighting the role of related compounds in polymer chemistry (Lohmeijer, Pratt, Leibfarth, Logan, Long, Dove, Nederberg, Choi, Wade, Waymouth, & Hedrick, 2006).
properties
IUPAC Name |
(E)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-9-16-18-10-13-11-20(7-6-15(13)21(16)19-12)17(22)5-4-14-3-2-8-23-14/h2-5,8-10H,6-7,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJEBSMHJXXCQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



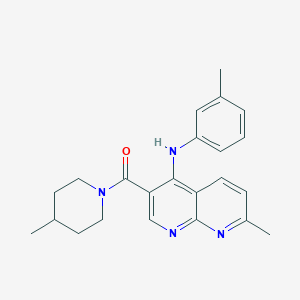

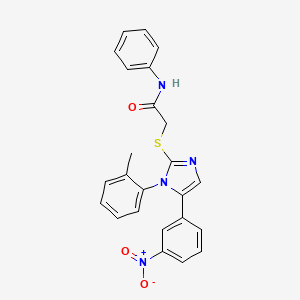

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)
![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)
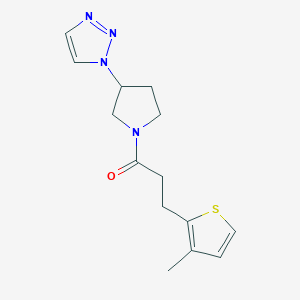
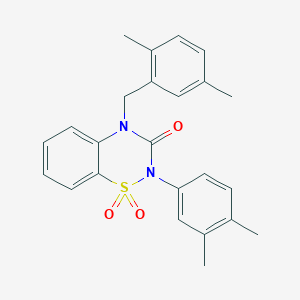
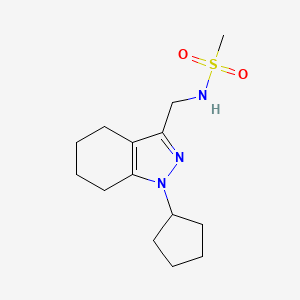
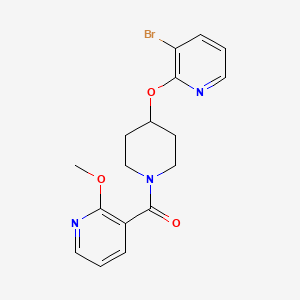
![N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2693653.png)
